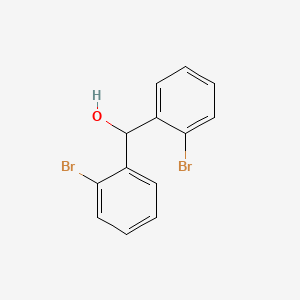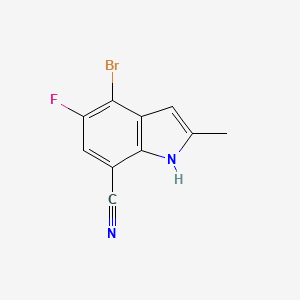
4-Bromo-5-fluoro-2-methyl-1H-indole-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-fluoro-2-methyl-1H-indole-7-carbonitrile is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of bromine, fluorine, and a nitrile group attached to the indole core, making it a versatile molecule for various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoro-2-methyl-1H-indole-7-carbonitrile typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often involve the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-fluoro-2-methyl-1H-indole-7-carbonitrile undergoes various types of chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Nucleophilic substitution: The presence of bromine and fluorine allows for nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, strong acids or bases, and oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution may yield various substituted indole derivatives, while nucleophilic substitution can lead to the formation of different halogenated products .
Aplicaciones Científicas De Investigación
4-Bromo-5-fluoro-2-methyl-1H-indole-7-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-fluoro-2-methyl-1H-indole-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Bromo-5-fluoro-2-methyl-1H-indole-7-carbonitrile include other halogenated indole derivatives, such as:
- 4-Bromo-5-fluoro-1H-indole
- 5-Fluoro-2-methyl-1H-indole
- 4-Bromo-2-methyl-1H-indole
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine, along with the nitrile group, allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C10H6BrFN2 |
|---|---|
Peso molecular |
253.07 g/mol |
Nombre IUPAC |
4-bromo-5-fluoro-2-methyl-1H-indole-7-carbonitrile |
InChI |
InChI=1S/C10H6BrFN2/c1-5-2-7-9(11)8(12)3-6(4-13)10(7)14-5/h2-3,14H,1H3 |
Clave InChI |
PJIIYUDBLCEDJM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N1)C(=CC(=C2Br)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![t-Butyl-dimethyl-[3-(2-methylallyl)phenoxy]-silane](/img/structure/B14894184.png)
![9-(tert-Butyl) 3-ethyl (1S,5R)-2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B14894188.png)
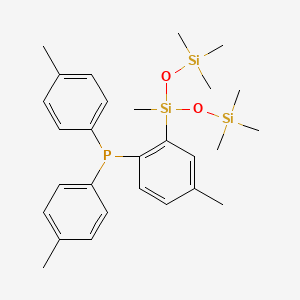
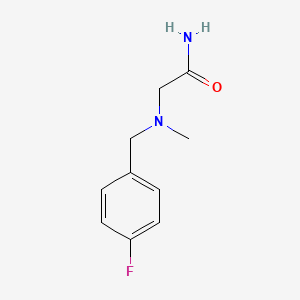
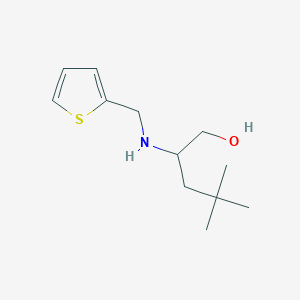
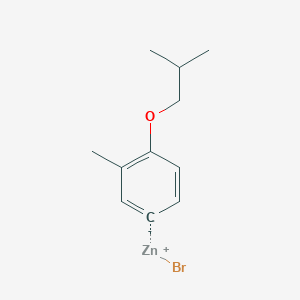
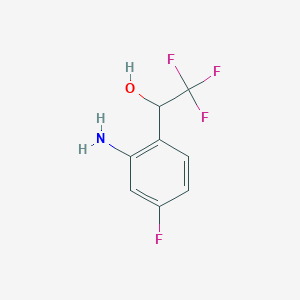
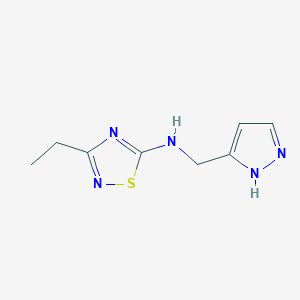
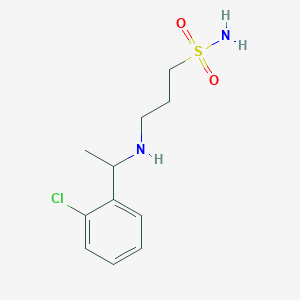
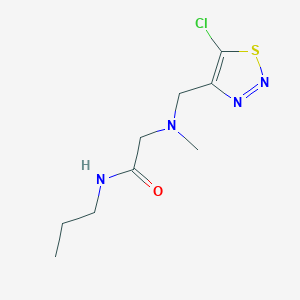

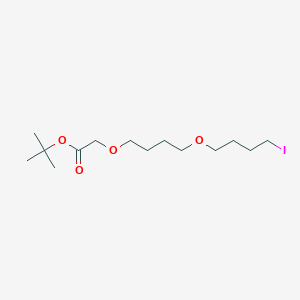
![3,7-Bis(phenylethynyl)dibenzo[b,d]furan](/img/structure/B14894257.png)
